N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain signals in the nervous system. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various chronic pain conditions.
Mechanism of Action
EMA401 works by selectively blocking the N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide receptor, which is involved in the regulation of pain signals in the nervous system. By blocking this receptor, EMA401 reduces the transmission of pain signals from the peripheral nerves to the central nervous system, resulting in a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and an increase in the expression of anti-inflammatory cytokines, such as interleukin-10. EMA401 has also been shown to reduce the activation of glial cells, which are involved in the maintenance of chronic pain states.
Advantages and Limitations for Lab Experiments
EMA401 has several advantages for use in laboratory experiments. It is a small molecule drug that is relatively easy to synthesize and purify, making it readily available for use in experiments. EMA401 has also been shown to be effective in reducing pain in a variety of preclinical models, making it a useful tool for studying the mechanisms of chronic pain. However, EMA401 has some limitations for use in laboratory experiments. It is a selective antagonist of the N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide receptor, which may limit its usefulness for studying other pain pathways. Additionally, EMA401 has not yet been extensively studied in all chronic pain conditions, which may limit its usefulness for studying these conditions.
Future Directions
There are several future directions for research on EMA401. One area of research is to further investigate the mechanisms of action of EMA401, including its effects on glial cells and cytokine expression. Another area of research is to investigate the potential use of EMA401 in combination with other drugs for the treatment of chronic pain. Additionally, further clinical trials are needed to investigate the safety and efficacy of EMA401 in a wider range of chronic pain conditions.
Synthesis Methods
EMA401 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3-methylacetophenone with ethylmagnesium bromide to form the corresponding alcohol. This is followed by the reaction of the alcohol with ethylamine to form the amine intermediate. The final step involves the reaction of the amine intermediate with prop-2-enoyl chloride to form EMA401.
Scientific Research Applications
EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, EMA401 has been shown to reduce pain behaviors and improve quality of life in animal models. EMA401 has also been shown to be effective in reducing pain in human clinical trials for various chronic pain conditions, including post-herpetic neuralgia, diabetic neuropathy, and osteoarthritis.
properties
IUPAC Name |
N-[2-(N-ethyl-3-methylanilino)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-4-14(17)15-9-10-16(5-2)13-8-6-7-12(3)11-13/h4,6-8,11H,1,5,9-10H2,2-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMXRGMWDBEZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C=C)C1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.